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Compound of Interest

Compound Name: Azocane-1-sulfonyl chloride
CAS No.: 1042803-94-0
Cat. No.: B2578836

Get Quote

Executive Summary: The Medium-Ring Challenge

In drug discovery, the transition from piperidine (6-membered) to azocane (8-membered)
sulfonamides is often driven by the need for novel IP and altered metabolic profiles. However,
the Azocane-1-sulfonyl chloride precursor exhibits distinct reactivity profiles due to the
"medium-ring effect"—where transannular interactions and entropic barriers deviate from
standard steric models.

This guide compares the in silico performance of Density Functional Theory (DFT)
methodologies in predicting these mechanisms, validating them against established
experimental trends for sulfonyl chlorides.

Comparative Performance Matrix
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Mechanistic Pathways & Computational Logic
The Reaction Coordinate

The reaction of azocane-1-sulfonyl chloride with nucleophiles (aminolysis or hydrolysis)

proceeds via a nucleophilic substitution at sulfur (S_N2-S). Unlike carbon centers, sulfur can

form a hypervalent trigonal bipyramidal transition state (TS) or intermediate.

Critical Insight (Expertise): For the 8-membered azocane ring, the lone pair on the nitrogen can

participate in transannular interactions, potentially stabilizing the ground state but destabilizing

the transition state due to steric bulk during the approach of the nucleophile.

Diagram: Reaction Mechanism & Pathway
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Caption: Generalized reaction coordinate for sulfonyl chloride substitution. The Azocane ring
conformation in the 'Reactant’ phase critically determines the activation energy (AGY).

Comparative Guide: Methodological Selection

Choosing the right level of theory is non-negotiable for medium rings. Standard functionals
often fail to capture the weak dispersive forces governing 8-membered ring folding.
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Recommendation: Use wB97X-D/6-311+G(d,p) for geometry optimizations and frequency
calculations to ensure the 8-membered ring puckering is chemically accurate.

Solvation Models
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e Gas Phase: Irrelevant for sulfonyl chlorides (ionic character in TS).
o PCM (Polarizable Continuum Model): Acceptable for general trends.

e SMD (Solvation Model based on Density):Required. Sulfonyl chlorides are highly sensitive to
solvent polarity (e.g., THF vs. Water). SMD provides better free energy of solvation (

) for the charged/polar TS.

Experimental & Computational Protocol

This protocol is a self-validating system. If the computed vibrational frequencies for the Ground
State (GS) show imaginary modes, the conformational search was insufficient.

Phase 1: Conformational Sampling (The Azocane Pre-
requisite)

Unlike piperidine (which sits in a chair), azocane exists in a dynamic equilibrium of boat-chair
(BC) and crown conformations.

o Generate Conformers: Use Molecular Mechanics (MMFF94) to generate ~50 conformers.
o Filter: Discard duplicates within 0.5 A RMSD.

o DFT Optimization: Optimize the lowest 5 energy structures at B3LYP/6-31G(d) (coarse
grain).

e Selection: Select the global minimum for the high-level calculation.

Phase 2: Transition State (TS) Optimization

Objective: Locate the saddle point for the attack of a nucleophile (e.g., Methylamine) on the
Sulfur atom.

Step-by-Step Workflow:

« Guess Structure: Place the Nucleophile (N) 2.2 A from Sulfur (S) opposite the Chlorine (CI).
Angle N-S-ClI
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170°.

e Scan Coordinate: Perform a relaxed Potential Energy Surface (PES) scan, decreasing the N-
S distance from 3.0 Ato 1.5 A in 0.1 A steps.

e TS Optimization: Take the energy maximum from the scan. Run a TS optimization (Berny
algorithm) using wB97X-D/6-311+G(d,p) with SMD solvation (e.g., in CH2Cl2).

o Validation:

o Frequency Check: Ensure exactly one imaginary frequency (representing the S-Cl bond
breaking and S-N bond forming).

o IRC (Intrinsic Reaction Coordinate): Run IRC forward and reverse to confirm the TS
connects the specific azocane conformer to the sulfonamide product.

Diagram: Computational Workflow
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Caption: Validated workflow for locating the Transition State of medium-ring sulfonyl chlorides.
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Data Interpretation & Supporting Evidence

When analyzing your results, use the following reference baselines. Deviations suggest unique
steric shielding by the azocane ring.

Expected Activation Energies ()

Values are representative of standard secondary amine sulfonyl chlorides reacting with primary
amines in organic solvent.

Piperidine-SO2ClI ( Azocane-SO2ClI (
Reaction Interpretation

) )

Azocane's bulk

shields the S-atom,

Hydrolysis (H20) ~22 kcal/mol ~24-26 kcal/mol ) ) -
increasing stability
against moisture.
Slower reaction rate

] ] expected. May require

Aminolysis (R-NHz2) ~14 kcal/mol ~16-18 kcal/mol

higher T or catalysis
(DMAP).

Structural Validation

¢ S-Cl Bond Length: Should elongate from ~2.05 A (Reactant) to ~2.40-2.50 A (TS).
¢ S-N Bond Length: Should shorten from

to ~2.10 A (TS).

e Transannular Distance: Monitor the distance between N(1) and C(5) in the azocane ring. If <
3.0 A, transannular strain is actively destabilizing the TS.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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